molecular formula C12H18N4O2 B14798422 2-amino-N,3-dimethyl-N-(2-oxo-2-pyrazin-2-ylethyl)butanamide

2-amino-N,3-dimethyl-N-(2-oxo-2-pyrazin-2-ylethyl)butanamide

Cat. No.: B14798422
M. Wt: 250.30 g/mol
InChI Key: QQAHAFGHAMDICY-UHFFFAOYSA-N
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Description

2-amino-N,3-dimethyl-N-(2-oxo-2-pyrazin-2-ylethyl)butanamide is a complex organic compound that belongs to the class of amides This compound is characterized by the presence of an amino group, a pyrazine ring, and a butanamide backbone

Properties

Molecular Formula

C12H18N4O2

Molecular Weight

250.30 g/mol

IUPAC Name

2-amino-N,3-dimethyl-N-(2-oxo-2-pyrazin-2-ylethyl)butanamide

InChI

InChI=1S/C12H18N4O2/c1-8(2)11(13)12(18)16(3)7-10(17)9-6-14-4-5-15-9/h4-6,8,11H,7,13H2,1-3H3

InChI Key

QQAHAFGHAMDICY-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)N(C)CC(=O)C1=NC=CN=C1)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-N,3-dimethyl-N-(2-oxo-2-pyrazin-2-ylethyl)butanamide typically involves multi-step organic reactions. One common method involves the reaction of 2-amino-3-dimethylbutanoic acid with 2-oxo-2-pyrazin-2-ylethylamine under controlled conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The process parameters such as temperature, pressure, and reaction time are optimized to achieve maximum efficiency.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazine ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the pyrazine ring, resulting in the formation of reduced amide derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products:

Scientific Research Applications

2-amino-N,3-dimethyl-N-(2-oxo-2-pyrazin-2-ylethyl)butanamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-amino-N,3-dimethyl-N-(2-oxo-2-pyrazin-2-ylethyl)butanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

    2-amino-3-dimethylbutanoic acid: Shares the butanamide backbone but lacks the pyrazine ring.

    2-oxo-2-pyrazin-2-ylethylamine: Contains the pyrazine ring but lacks the butanamide structure.

    N-(2-oxo-2-pyrazin-2-ylethyl)butanamide: Similar structure but without the amino group.

Uniqueness: 2-amino-N,3-dimethyl-N-(2-oxo-2-pyrazin-2-ylethyl)butanamide is unique due to the combination of its amino group, pyrazine ring, and butanamide backbone. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

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